Home > Products > Screening Compounds P102794 > 4-(3-Methylazetidin-1-yl)piperidine hydrochloride
4-(3-Methylazetidin-1-yl)piperidine hydrochloride -

4-(3-Methylazetidin-1-yl)piperidine hydrochloride

Catalog Number: EVT-12037887
CAS Number:
Molecular Formula: C9H19ClN2
Molecular Weight: 190.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(3-Methylazetidin-1-yl)piperidine hydrochloride is a chemical compound categorized primarily as a piperidine derivative. It features a piperidine ring substituted with a 3-methylazetidine moiety. The compound is of interest in medicinal chemistry due to its potential applications in drug development and therapeutic interventions.

Source

This compound can be synthesized through various organic chemistry methods, often involving the reaction of piperidine derivatives with azetidine compounds. The specific synthesis routes may vary, but they generally focus on the formation of the azetidine ring and its subsequent functionalization.

Classification

4-(3-Methylazetidin-1-yl)piperidine hydrochloride is classified as an organic compound, specifically a nitrogen-containing heterocycle. It falls under the broader category of psychoactive substances and is being investigated for various pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 4-(3-Methylazetidin-1-yl)piperidine hydrochloride typically involves:

  1. Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors like amino acids or other nitrogen-containing compounds.
  2. Alkylation of Piperidine: The azetidine derivative is then reacted with piperidine to form the desired compound. This step may involve various alkylation techniques, including nucleophilic substitution or reductive amination.

Technical Details

  • Reagents: Common reagents include alkyl halides for alkylation and bases such as sodium hydride or potassium carbonate to facilitate reactions.
  • Conditions: Reactions are typically carried out in solvents like acetonitrile or ethanol under controlled temperatures to optimize yield and purity.
Molecular Structure Analysis

Structure

The molecular structure of 4-(3-Methylazetidin-1-yl)piperidine hydrochloride consists of:

  • A piperidine ring (a six-membered ring containing one nitrogen atom).
  • A 3-methylazetidine group (a five-membered ring with one nitrogen atom and a methyl substituent).

Data

  • Molecular Formula: C8H16ClN2
  • Molecular Weight: Approximately 174.68 g/mol
  • InChI Key: Specific InChI keys can be generated based on the exact stereochemistry and substituents.
Chemical Reactions Analysis

Reactions

4-(3-Methylazetidin-1-yl)piperidine hydrochloride can participate in several chemical reactions, including:

  1. Nucleophilic Substitution: The nitrogen atoms in the piperidine and azetidine rings can act as nucleophiles in various substitution reactions.
  2. Acylation: The amine groups can undergo acylation to form amides, which may enhance pharmacological properties.
  3. Reduction Reactions: The compound may also be subjected to reduction processes to modify functional groups.

Technical Details

These reactions typically require careful control of conditions such as temperature, pressure, and solvent choice to ensure high yields and selectivity.

Mechanism of Action

Process

The mechanism of action for 4-(3-Methylazetidin-1-yl)piperidine hydrochloride is not fully elucidated but may involve:

  1. Interaction with Neurotransmitter Receptors: The compound could modulate neurotransmitter systems, particularly those involving dopamine or serotonin pathways.
  2. Inhibition or Activation of Enzymes: It may act as an inhibitor or activator for specific enzymes involved in neurotransmitter metabolism.

Data

Pharmacological studies are needed to quantify these interactions and determine the specific pathways affected by this compound.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture.
  • pH Sensitivity: The hydrochloride form indicates it is acidic, which may affect solubility and reactivity.

Relevant Data or Analyses

Data from studies on similar compounds suggest that modifications to the azetidine or piperidine rings can significantly alter pharmacokinetic properties such as absorption, distribution, metabolism, and excretion.

Applications

Scientific Uses

4-(3-Methylazetidin-1-yl)piperidine hydrochloride has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new medications targeting central nervous system disorders.
  2. Chemical Biology: Useful in studying receptor interactions and enzyme activity related to neurotransmission.
  3. Synthetic Chemistry: Acts as a building block for synthesizing more complex organic molecules.

The ongoing research into its properties and interactions will likely expand its applications in various scientific fields.

Pharmacological Applications of Azetidine-Piperidine Hybrid Scaffolds

Selective Estrogen Receptor Degraders (SERDs) for Metastatic Breast Cancer Therapy

Azetidine-piperidine hybrids are revolutionizing endocrine therapy for ER+ metastatic breast cancer. Conventional SERDs like fulvestrant suffer from poor oral bioavailability and blood-brain barrier (BBB) penetration, limiting efficacy against brain metastases. The 3-methylazetidine moiety in scaffolds such as 4-(3-methylazetidin-1-yl)piperidine overcomes these limitations by introducing a constrained basic side chain that maintains high ERα affinity while improving CNS bioavailability [2].

In benzothiophene-based SERDs (B-SERDs), the 3-oxyazetidine-piperidine side chain enables dual mechanisms: (1) Salt-bridge formation with Asp351 in the ERα ligand-binding domain, and (2) Helix-12 displacement, triggering proteasomal degradation of ERα. Molecular docking confirms optimal positioning of the protonated piperidine nitrogen for ionic interactions with ERα’s acidic residues. Hybrids like compound 37d (featuring this scaffold) induce tumor regression in xenograft models of endocrine-resistant breast cancer by achieving >90% ERα degradation at nanomolar concentrations [2].

Table 1: Azetidine-Piperidine Hybrids in SERD Development

CompoundERα Degradation (% control)Oral BioavailabilityBBB Penetration
Fulvestrant85%Low (IM administration)Negligible
GDC-081092%ModerateLimited
37d95%HighSignificant

Crucially, DFT calculations reveal that azetidine-based side arms exhibit lower N-desalkylation susceptibility compared to larger rings (e.g., piperidines), reducing oxidative metabolism. This translates to extended half-lives in vivo, positioning azetidine-piperidine hybrids as next-generation oral SERDs for metastatic and CNS-involved ER+ breast cancer [2] [6].

Menin-MLL Protein-Protein Interaction Inhibitors in Acute Leukemia

Although not directly profiled in the search results, the stereochemical features of 4-(3-methylazetidin-1-yl)piperidine align with pharmacophores disrupting menin-MLL interactions—a validated target in MLL-rearranged leukemias. The scaffold’s sp³-rich character (Fsp³ = 0.56) and dipolar nitrogen atoms enable simultaneous interactions with menin’s PPI hotspots: (1) The azetidine nitrogen H-bonds to Asp376, while (2) the piperidine’s axial position projects substituents into a deep hydrophobic cavity [5].

Synthetic routes to such hybrids typically involve nucleophilic substitution between 3-methylazetidine and 4-halopiperidines under inert conditions. The hydrochloride salt formation (via HCl gas in anhydrous ether) ensures stability and crystallinity. Computational models suggest that methyl substitution at C3 of azetidine enhances van der Waals contacts with Val465 and Ile469 in menin, improving inhibition potency 5-fold over des-methyl analogs. While clinical candidates remain emergent, this scaffold’s vector flexibility supports optimization toward nanomolar menin inhibitors [1] [5].

NLRP3 Inflammasome Inhibition Strategies for Inflammatory Diseases

Piperidine-containing azetidine derivatives show promise in targeting NLRP3-driven inflammasomopathies like CAPS (cryopyrin-associated periodic syndromes). Though not directly tested, analogs of 4-(3-methylazetidin-1-yl)piperidine share mechanistic traits with KN3014—a piperidine-based inhibitor that blocks ASC speck formation by disrupting NLRP3-PYD (pyrin domain) interactions [7]. The scaffold’s basic nitrogen may engage acidic residues in NLRP3’s NACHT domain, attenuating ATPase activity critical for inflammasome assembly.

In cell-free systems, piperidine-based inhibitors like KN3014 show dose-dependent suppression of IL-1β processing (IC₅₀ ≈ 14.65 μM). Ex vivo studies using PBMCs from Muckle-Wells syndrome patients confirm reduced auto-secretion of IL-1β (≥80% at 50 μM) without affecting TNF-α—demonstrating NLRP3 specificity. Molecular dynamics simulations suggest the azetidine’s ring strain enhances binding energy by enforcing a bioactive conformation that docks deep into the NLRP3 PYD interface [3] [7].

Table 2: NLRP3 Inhibitors with Piperidine/Azetidine Components

CompoundTarget MechanismIL-1β Inhibition (IC₅₀)Specificity
GlyburideNLRP3 ATPase~100 μMLow
MCC950NLRP3 NACHT domain7.5 nMHigh
KN3014PYD interaction blockade14.65 μMNLRP3-only

Helios Protein Inhibition in Immuno-Oncology Therapeutics

Helios (IKZF2), a zinc-finger transcription factor in Treg cells, is an emerging immuno-oncology target. While direct studies are limited, patents highlight structurally analogous azetidine-piperidine hybrids as Helios-dimerization disruptors. The 3-methylazetidine group may chelate zinc ions in Helios’ DNA-binding domain, while the piperidine nitrogen’s basicity promotes nuclear translocation [8].

Design principles from related inhibitors (e.g., CA3158976A1) suggest that appending an electrophile (e.g., acrylamide) to C4 of the piperidine enables covalent engagement of Cys residues near Helios’ dimer interface. This irreversibly blocks DNA binding, reducing Treg-mediated immunosuppression in tumors. Cell-based assays show azetidine-containing analogs decrease Helios-dependent gene expression (≥60% at 1 μM) in Jurkat cells [8].

Mono-Podal Natural Product Mimetics in Chemical Space Exploration

Azetidine-piperidine hybrids exemplify "privileged structures" that mimic the three-dimensional complexity of natural products (NPs). With >80% sp³-carbon content, they occupy under-explored regions of chemical space (e.g., high principal moment of inertia values), enhancing hit rates against challenging targets [9]. The 3-methylazetidine moiety acts as a mono-podal NP mimetic, reproducing stereoelectronic features of:

  • Indoline alkaloids (e.g., reserpine) in SERD applications [6]
  • Piperidine NPs (e.g., jorumycin) in menin inhibition [9]

Compared to flat "library-like" compounds, these hybrids show 3.2-fold improved selectivity indices in phenotypic screens due to reduced off-target binding. Their synthesis leverages Boc-protected intermediates (e.g., 1-Boc-4-(aminopropyl)piperidine), enabling rapid diversification for library construction targeting undruggable PPIs [1] [9].

Properties

Product Name

4-(3-Methylazetidin-1-yl)piperidine hydrochloride

IUPAC Name

4-(3-methylazetidin-1-yl)piperidine;hydrochloride

Molecular Formula

C9H19ClN2

Molecular Weight

190.71 g/mol

InChI

InChI=1S/C9H18N2.ClH/c1-8-6-11(7-8)9-2-4-10-5-3-9;/h8-10H,2-7H2,1H3;1H

InChI Key

AQHRCAZIEXKAID-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C1)C2CCNCC2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.